molecular formula C12H13NO3S B2766744 Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide CAS No. 2169310-99-8

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide

Cat. No.: B2766744
CAS No.: 2169310-99-8
M. Wt: 251.3
InChI Key: GZPYXWUMHAORFV-UHFFFAOYSA-N
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Description

Methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide (Methyl 1,2,3,9b-THI) is an organic compound that has been studied for its potential applications in scientific research. It has been studied for its potential to act as a ligand, an antioxidant, and a prodrug. Methyl 1,2,3,9b-THI is a synthetic compound with a unique chemical structure that has been shown to have a variety of effects on biochemical and physiological processes.

Scientific Research Applications

Conformational Features and Chemical Behavior

The study on conformational features and chemical behavior of related compounds, such as dibenzo[b,g][1,5]dithiocin oxides, reveals insights into the steric effects and electrophilic attack preferences of similar heterocyclic systems. These findings may contribute to understanding the reactivity and potential applications of the compound , highlighting the significance of conformer stability and reaction pathways in chemical synthesis and design (Ohkata, Okada, & Akiba, 1995).

Ring Expansion and Rearrangement

Research into the Meisenheimer rearrangement of azetopyridoindoles, demonstrating ring expansion and rearrangement reactions under oxidative conditions, provides a basis for exploring similar reactions in methyl 1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carboxylate 4-oxide. This could offer pathways to novel derivatives with potential applications in materials science or pharmaceuticals (Kurihara et al., 1995).

Photoproduct Formation and Molecular Geometry

The study of dimethyl tetrahydrodibenzo cyclopropa pentalene carboxylates highlights the formation of specific photoproducts and the influence of molecular geometry on reaction outcomes. This research can inform applications of this compound in photoreactive materials or as a precursor for light-mediated synthetic routes (Jones et al., 1995).

Triazenide Ligands and Copper Clusters

The development of triazenide ligands for trinuclear copper(I) clusters demonstrates the versatility of nitrogen-containing heterocycles in coordinating metal ions, suggesting potential applications of this compound in catalysis or as a ligand in metal-organic frameworks (Lei et al., 2010).

Inhibition of Corrosion

Research on the inhibitive properties of thiazole-4-carboxylates against mild steel corrosion reveals the potential of sulfur and nitrogen-containing heterocycles as corrosion inhibitors. This suggests that this compound could serve a role in protecting metals from corrosion, particularly in acidic environments (El aoufir et al., 2020).

Properties

IUPAC Name

methyl 6-oxo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-12(14)8-4-5-10-9(7-8)11-3-2-6-17(11,15)13-10/h4-5,7,11H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPYXWUMHAORFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=S3(=O)C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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